
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide, also known as DPC, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPC belongs to the class of cyclobutane-containing compounds that have been shown to have various biological activities.
Mecanismo De Acción
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide acts as a positive allosteric modulator of GABA receptors, specifically the alpha-2 and alpha-3 subunits. This modulation enhances the binding affinity of GABA to the receptor, resulting in increased chloride ion influx and hyperpolarization of the neuron. This hyperpolarization leads to the suppression of neuronal activity, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to increase the expression of GABA receptors in the brain, leading to enhanced GABAergic neurotransmission. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to modulate the activity of voltage-gated ion channels, resulting in the suppression of neuronal excitability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has several advantages for lab experiments. It is readily available in high yield and purity, making it easy to obtain for scientific research. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has some limitations, including its limited solubility in water, which may affect its bioavailability. Additionally, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has a short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide research. One area of focus is the development of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide analogs with improved pharmacokinetic properties. Another area of focus is the investigation of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide's potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, research is needed to further elucidate the mechanism of action of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide and its effects on the brain. Overall, 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has shown great potential as a therapeutic agent for neurological disorders, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide involves the reaction of 2,2-dimethyl-3-phenylmethoxycyclobutanone with thionyl chloride and propionyl chloride. The reaction produces 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide in high yield and purity. The synthesis method has been optimized to produce 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide on a large scale, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. 2-Chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide has been found to modulate the activity of GABA receptors, which play a crucial role in the regulation of neuronal excitability. This modulation results in the suppression of neuronal activity, leading to the observed therapeutic effects.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-dimethyl-3-phenylmethoxycyclobutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11(17)15(19)18-13-9-14(16(13,2)3)20-10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDDLOQEKKWAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(C1(C)C)OCC2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

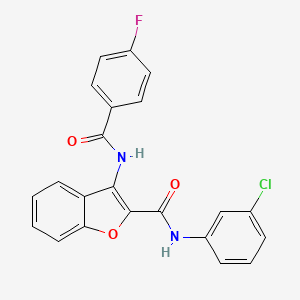
![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
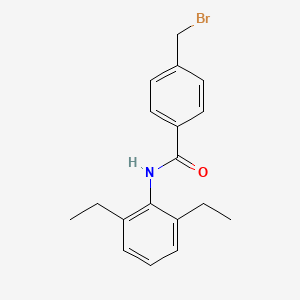

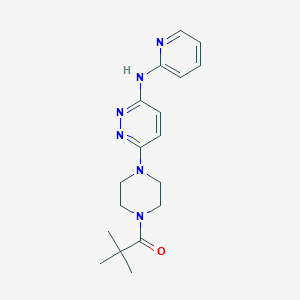


![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)
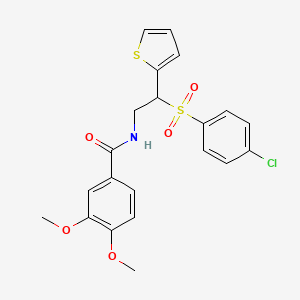
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)
![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2369569.png)
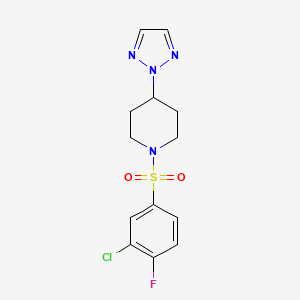
![8-(2,5-Dimethoxyphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2369573.png)